molecular formula C6H5ClO4 B1237379 2-Chloro-cis,cis-muconic acid CAS No. 34521-13-6

2-Chloro-cis,cis-muconic acid

Cat. No.: B1237379
CAS No.: 34521-13-6
M. Wt: 176.55 g/mol
InChI Key: OZNNVVBQWHRHHH-HSFFGMMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-cis,cis-muconic acid is a 2-chloromuconic acid. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 2-chloro-cis,cis-muconate(2-).

Scientific Research Applications

Chemical Structure and Stability

2-Chloro-cis,cis-muconic acid has been studied for its chemical structure and stability under various conditions. It remains stable under slightly acidic conditions and isomerizes to cis, trans-form in highly acidic solutions. This compound is of interest due to its stability and potential for various biochemical applications (Schmidt, Remberg, & Knackmuss, 1980).

Conversion to Maleoylacetic Acid

Research has shown that this compound can be converted into maleoylacetic acid, a process that involves enzymes such as muconate cycloisomerase II. This process is significant in understanding the metabolic pathways and the biodegradation of chlorinated aromatic compounds (Schmidt & Knackmuss, 1980).

Renewable Unsaturated Polyesters

This compound is a precursor in the synthesis of renewable unsaturated polyesters. Its incorporation into polyesters has been shown to influence the properties of these materials, such as glass transition and melting temperatures. This application is crucial in the development of sustainable materials (Rorrer et al., 2016).

Bio-based Nylon Production

The compound plays a role in the catalytic conversion to adipic acid for bio-based nylon production. This process involves bioreactor production, recovery from culture media, and polymerization, demonstrating a path towards sustainable nylon production (Vardon et al., 2016).

Microbial Cocultures for Production

Microbial cocultures have been engineered to produce this compound from glycerol, demonstrating its potential in biotechnological applications for the production of value-added chemicals (Zhang et al., 2015).

Metabolic Engineering for Production

Metabolic engineering has been employed to produce this compound in microorganisms like Corynebacterium glutamicum. This approach is significant for the industrial production of this compound and other chemicals from renewable sources (Becker et al., 2018).

Role in Enzymatic Catalysis

The interaction of this compound with enzymes like chlorocatechol 1,2-dioxygenase has been studied to understand its role in the biodegradation of aromatic compounds. This research is vital for understanding mechanisms of enzyme regulation and action (Melo, Araujo, & Costa-Filho, 2010).

Properties

CAS No.

34521-13-6

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

(2E,4Z)-2-chlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+

InChI Key

OZNNVVBQWHRHHH-HSFFGMMNSA-N

Isomeric SMILES

C(=C\C(=O)O)\C=C(/C(=O)O)\Cl

SMILES

C(=CC(=O)O)C=C(C(=O)O)Cl

Canonical SMILES

C(=CC(=O)O)C=C(C(=O)O)Cl

Synonyms

2-chloro-cis,cis-muconate
2-chloro-cis,cis-muconic acid
2-chloromuconate
2-chloromuconic acid
2-chloromuconic acid, (E,Z)-isomer
2-chloromuconic acid, (Z,Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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